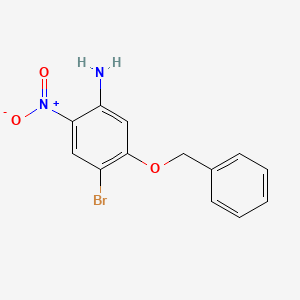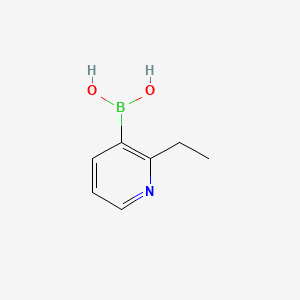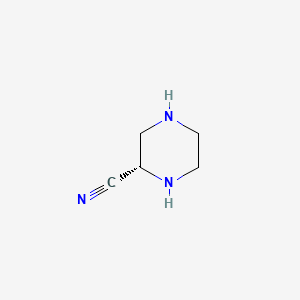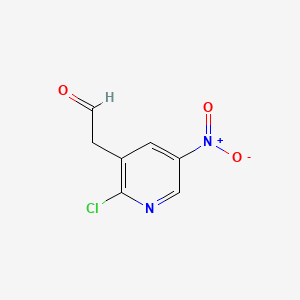
2-(2-Chloro-5-nitropyridin-3-yl)acétaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is a chemical compound with the molecular formula C7H5ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a chloro group at the 2-position, a nitro group at the 5-position, and an acetaldehyde group at the 3-position of the pyridine ring.
Applications De Recherche Scientifique
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-nitropyridine.
Formylation: The introduction of the acetaldehyde group is achieved through formylation reactions. This can be done using reagents such as formic acid or formamide in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves large-scale chemical reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include:
Continuous Flow Reactors: These reactors allow for continuous production and better control over reaction parameters.
Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Chloro-5-nitropyridin-3-yl)acetic acid.
Reduction: 2-(2-Chloro-5-aminopyridin-3-yl)acetaldehyde.
Substitution: 2-(2-Amino-5-nitropyridin-3-yl)acetaldehyde or 2-(2-Mercapto-5-nitropyridin-3-yl)acetaldehyde.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.
Induce Oxidative Stress: The compound may generate reactive oxygen species (ROS), leading to oxidative stress and cell damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-nitropyridine: Lacks the acetaldehyde group but shares the chloro and nitro substituents.
2-(2-Chloro-5-nitropyridin-3-yl)ethanol: Similar structure with an ethanol group instead of an acetaldehyde group.
2-(2-Bromo-5-nitropyridin-3-yl)acetaldehyde: Similar structure with a bromo group instead of a chloro group.
Uniqueness
2-(2-Chloro-5-nitropyridin-3-yl)acetaldehyde is unique due to the presence of the acetaldehyde group, which imparts distinct reactivity and potential biological activities compared to its analogs. The combination of chloro, nitro, and acetaldehyde groups makes it a versatile intermediate for various chemical transformations and applications.
Propriétés
IUPAC Name |
2-(2-chloro-5-nitropyridin-3-yl)acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-7-5(1-2-11)3-6(4-9-7)10(12)13/h2-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKBLEAODULDIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677790 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256264-86-4 |
Source


|
| Record name | (2-Chloro-5-nitropyridin-3-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
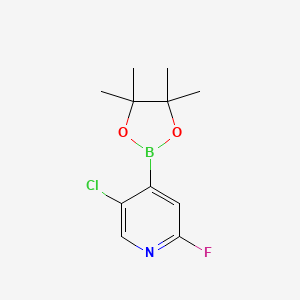
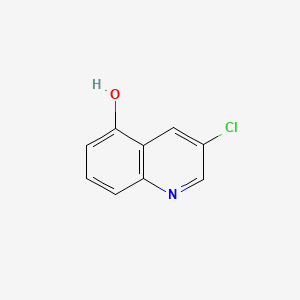

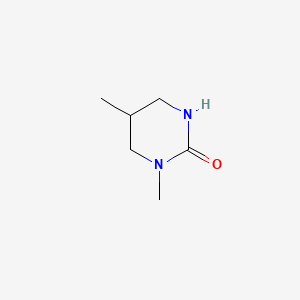
![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)



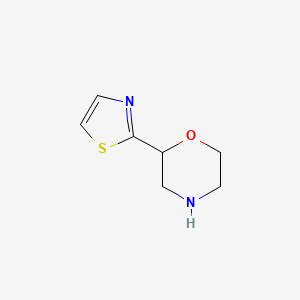

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)
